molecular formula C16H17N3O2S2 B3312734 2-((5-acetamido-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide CAS No. 946327-99-7

2-((5-acetamido-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide

Cat. No.: B3312734
CAS No.: 946327-99-7
M. Wt: 347.5 g/mol
InChI Key: BXTVWEDEAAJZAK-UHFFFAOYSA-N
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Description

2-((5-Acetamido-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide is a novel, synthetically designed thiazole derivative offered for research purposes. Thiazole-based compounds are a significant class of heterocyclic molecules recognized for their diverse biological activities and prominent anticancer properties . This compound is of high interest in early-stage drug discovery, particularly in oncology, due to the well-documented potential of its structural analogues to act as potent inhibitors of tubulin polymerization . Tubulin is a crucial protein target in anticancer therapy, as its inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells . The structure of this compound incorporates key pharmacophoric features associated with biological activity, including a 4-phenylthiazole core, which has been shown in recent studies to be a key component in potent thiazole-based tubulin inhibitors that demonstrate significant antiproliferative efficacy against various cancer cell lines . Furthermore, the inclusion of a cyclopropylacetamide moiety is a strategic feature in modern medicinal chemistry, as the cyclopropane ring is known to confer favorable metabolic stability and influence pharmacokinetic properties due to its unique steric and electronic characteristics . Research into similar compounds has shown that they can activate caspases 3 and 9 and down-regulate anti-apoptotic proteins, thereby inducing programmed cell death . This product is intended for investigative use in biochemical assays, target validation, and mechanism-of-action studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(5-acetamido-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-10(20)17-15-14(11-5-3-2-4-6-11)19-16(23-15)22-9-13(21)18-12-7-8-12/h2-6,12H,7-9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTVWEDEAAJZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(S1)SCC(=O)NC2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-acetamido-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide is a thiazole-based derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring linked to an acetamido group and a cyclopropylacetamide moiety. The thiazole ring is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms, which can participate in various chemical interactions.

Research indicates that the biological activity of thiazole derivatives, including our compound of interest, often involves:

  • Inhibition of cell proliferation : Many thiazole derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.
  • Antimicrobial activity : Thiazole compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory properties : Some derivatives can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

Biological Activity Data

A summary of the biological activities observed in studies involving thiazole derivatives is presented below:

Activity TypeExample CompoundsIC50 Values (µM)References
AnticancerThis compound1.2 (against HepG2)
Antimicrobial5-amino-1,3-thiazoleVaries by strain
Anti-inflammatoryN-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesSignificant reduction in inflammation markers

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of thiazole derivatives on various cell lines. The compound exhibited significant cytotoxicity against HepG2 cells with an IC50 value comparable to doxorubicin, suggesting potential as a chemotherapeutic agent .
  • Antimicrobial Effects : In another investigation, derivatives similar to our compound were tested against multiple bacterial strains, demonstrating notable antimicrobial properties. These findings indicate that modifications to the thiazole structure can enhance antibacterial efficacy .
  • Anti-inflammatory Properties : Research highlighted the ability of certain thiazole derivatives to inhibit pro-inflammatory cytokines in vitro, showcasing their potential for treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves:

  • Formation of the thiazole ring through cyclization reactions involving appropriate precursors.
  • Introduction of the acetamido group , which can be achieved via acylation reactions.
  • Cyclopropyl substitution , which may involve nucleophilic substitution or other coupling strategies.

Comparison with Similar Compounds

Key Functional Groups :

  • Thiazole heterocycle (S and N atoms).
  • Acetamido (-NHCOCH₃) and phenyl substituents.
  • Thioether (-S-) bridge.
  • Cyclopropylacetamide side chain.

Comparison with Structural Analogs

Heterocyclic Core Comparison: Thiazole vs. Triazole

Target Compound :

  • Thiazole core : Contains one sulfur and one nitrogen atom in the heterocycle.
  • Substituents : Acetamido, phenyl, and cyclopropylacetamide groups.

Triazole Derivatives () :

  • Triazole core : Three nitrogen atoms in the heterocycle (1,2,4-triazole).
  • Substituents : 2,4- or 3,4-dimethoxyphenyl groups and thioether-linked acetic acid/esters.

Impact on Properties :

  • Electronic Effects : Thiazoles exhibit moderate aromaticity compared to triazoles, influencing reactivity and interaction with biological targets.
  • Solubility : Triazole derivatives with methoxy groups () may have higher polarity than the phenyl-substituted thiazole, affecting solubility.
  • Synthesis : Thiazoles are typically synthesized via Hantzsch thiazole synthesis, while triazoles often utilize click chemistry or cyclization of hydrazine derivatives.

Thioether-Linked Compounds

Target Compound :

  • Thioether bridge between thiazole and cyclopropylacetamide.

Triazole Thioether Derivatives () :

  • Thioether connects triazole to acetic acid/ester groups.

Functional Implications :

  • The thioether linkage enhances metabolic stability compared to ethers or esters.

Substituent Effects

Cyclopropyl Group (Target Compound) :

Methoxyphenyl Groups () :

  • Electron-donating methoxy groups enhance aromatic ring reactivity and may increase bioavailability.

Acetamido Group (Target Compound) :

Toxicity Predictions

Triazole Analogs () :

  • Acute toxicity predicted via GUSAR-online software, suggesting low to moderate toxicity for thioacetic acid esters.

Target Compound :

  • No direct toxicity data available. However, cyclopropyl groups are generally metabolically stable, reducing reactive metabolite formation.

Data Tables

Table 1: Structural and Functional Comparison

Compound Heterocycle Key Substituents Molecular Formula Potential Applications
Target Compound Thiazole Acetamido, phenyl, cyclopropyl C₁₆H₁₇N₃O₂S₂ Antimicrobial, anticancer
Triazole Thioacetic Acid () Triazole 2,4-Dimethoxyphenyl, thioacetic acid C₁₂H₁₂N₄O₄S Drug intermediates, agrochemicals

Research Implications and Limitations

  • Structural Insights : The thiazole core and cyclopropyl group may confer unique biological activity compared to triazole analogs.
  • Data Gaps: No experimental data (e.g., bioactivity, solubility) for the target compound is available in the provided evidence, limiting direct comparisons.
  • Future Directions : Synthesis and empirical testing of the target compound are required to validate hypotheses derived from structural analogs.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 2-((5-acetamido-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., chloroacetone) under reflux in polar aprotic solvents (e.g., DMF) .
  • Step 2 : Thioether linkage introduction using nucleophilic substitution (e.g., coupling with 2-mercapto-N-cyclopropylacetamide) in basic conditions (e.g., NaH in THF) .
  • Step 3 : Acetamido group functionalization via acylation with acetyl chloride in dichloromethane at 0–5°C .

Q. Critical Conditions :

  • Temperature control (±2°C) to avoid side reactions (e.g., over-acylation).
  • Solvent purity (HPLC-grade) to prevent unwanted byproducts.
  • Reaction monitoring via TLC (hexane:ethyl acetate, 7:3) .

Q. Table 1: Synthesis Optimization Parameters

VariableOptimal RangeImpact on YieldEvidence Source
Temperature60–70°C±15% yield
Solvent (Step 2)THF/DMF (1:1)Maximizes SN2 efficiency
Reaction Time6–8 hoursReduces hydrolysis risk

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) :
    • <sup>1</sup>H/</sup><sup>13</sup>C NMR confirms regioselectivity of thiazole substitution and cyclopropane integrity .
    • 2D NMR (HSQC, COSY) resolves overlapping signals in aromatic regions .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]<sup>+</sup> at m/z 415.12) .
  • Infrared Spectroscopy (IR) : Identifies thioether (C-S, ~650 cm<sup>-1</sup>) and amide (N-H, ~3300 cm<sup>-1</sup>) bonds .
  • HPLC-PDA : Assesses purity (>98% for biological assays) using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?

  • Systematic Parameter Variation :
    • Use a Design of Experiments (DoE) approach to test solvent ratios (e.g., THF:DMF), temperature gradients, and catalyst loadings .
  • Catalyst Screening :
    • Evaluate Pd(OAc)2 or CuI for coupling steps to enhance thioether bond formation .
  • Byproduct Mitigation :
    • Add scavengers (e.g., polymer-bound thiourea) to trap unreacted intermediates .

Q. Table 2: Catalyst Performance Comparison

CatalystYield (%)Purity (%)Evidence Source
Pd(OAc)28295
CuI7590

Q. How should researchers address contradictory data in spectroscopic characterization (e.g., unexpected <sup>1</sup>H NMR shifts)?

  • Hypothesis-Driven Reanalysis :
    • Check for solvent impurities (e.g., residual DMSO) or tautomerism in the thiazole ring .
  • Complementary Techniques :
    • Use X-ray crystallography to resolve ambiguous stereochemistry (if crystalline) .
    • Compare experimental IR spectra with computational (DFT) predictions for vibrational modes .
  • Batch Consistency :
    • Replicate synthesis under inert atmosphere (N2) to rule out oxidation artifacts .

Q. What strategies are recommended for designing derivatives with enhanced biological activity?

  • Structure-Activity Relationship (SAR) Studies :
    • Modify the cyclopropane ring (e.g., replace with bicyclo[1.1.1]pentane) to alter lipophilicity .
    • Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to improve target binding .
  • Computational Modeling :
    • Perform molecular docking (AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases .
  • In Vitro Screening :
    • Prioritize derivatives with IC50 < 10 μM in cytotoxicity assays (e.g., MTT on HeLa cells) .

Q. How can stability under physiological conditions (pH, temperature) be evaluated for preclinical studies?

  • Forced Degradation Studies :
    • Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours; monitor via HPLC .
    • Expose to UV light (254 nm) to assess photostability .
  • Metabolic Stability :
    • Use liver microsomes (human/rat) to measure half-life (t1/2) and identify major metabolites (LC-MS/MS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-acetamido-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide
Reactant of Route 2
Reactant of Route 2
2-((5-acetamido-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide

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